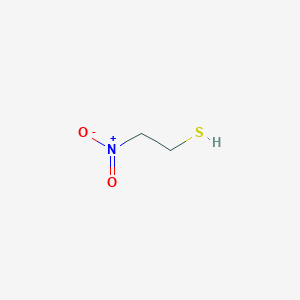

2-Nitroethane-1-thiol

Description

2-Nitroethane-1-thiol is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research. It is characterized by the presence of both nitro and thiol functional groups, which contribute to its unique reactivity and applications.

Properties

IUPAC Name |

2-nitroethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXYJKCOWWABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564052 | |

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53770-80-2 | |

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Nitroethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroethanol with thiourea under acidic conditions, followed by hydrolysis to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Thiol-Mediated Michael Addition Reactions

2-Nitroethane-1-thiol undergoes biphasic, reversible thiol-thiol exchange reactions via Michael addition due to two distinct electrophilic centers (β- and δ-positions relative to the nitro group) (Fig. 1) .

Key Findings:

-

Kinetic vs. Thermodynamic Products :

| Thiol | (M⁻¹s⁻¹) | (s⁻¹) | (×10⁻³ M) | (M⁻¹s⁻¹) | (×10⁻⁴ M) |

|---|---|---|---|---|---|

| Glutathione | 34 ± 4 | 0.10 ± 0.02 | 2.8 ± 0.9 | 3.5 ± 0.5 | 0.9 ± 0.4 |

| Cysteine | 32.6 ± 0.2 | 0.196 ± 0.002 | 6.0 ± 0.1 | 2.8 ± 0.4 | 2 ± 1 |

| β-Mercaptoethanol | 15 ± 2 | 0.019 ± 0.005 | 1.3 ± 0.6 | 3.0 ± 0.4 | 0.2 ± 0.2 |

-

Mechanism :

Oxidation Reactions

The thiol group is prone to oxidation under basic conditions:

-

Disulfide Formation :

-

Oxidation by hydrogen peroxide or iodine yields stable disulfides.

-

Reduction Reactions

The nitro group undergoes reduction to amine or hydroxylamine derivatives:

-

Catalytic Hydrogenation :

-

Selective reduction to 2-aminoethanethiol occurs under acidic conditions.

-

Substitution Reactions

The thiol group participates in nucleophilic substitutions:

-

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

-

Radical-Mediated Pathways

In the presence of redox-active metal complexes (e.g., Fe-MGD):

-

Nitric Oxide Release :

Acid/Base-Driven Rearrangements

Protonation of the nitro group enhances electrophilicity, enabling:

-

Intramolecular Cyclization :

Stability and Reactivity Trends

Scientific Research Applications

Chemical Applications

Organic Synthesis :

2-Nitroethane-1-thiol serves as a valuable building block in organic synthesis. It is particularly useful in thiol-ene and thiol-yne click chemistry , allowing for the efficient formation of complex molecules. The ability to undergo Michael addition reactions makes it a versatile reagent in synthesizing various organic compounds.

Comparison with Other Compounds :

| Compound | Application | Reactivity |

|---|---|---|

| This compound | Thiol-ene/yne reactions | High |

| Nitroethane | General organic synthesis | Moderate |

| Nitromethane | Nucleophilic substitutions | Low |

Biological Applications

Thiol-Based Redox Biology :

In biological research, this compound is utilized to study thiol-based redox mechanisms. Its role as a probe for thiol recognition allows researchers to investigate cellular redox states and the dynamics of thiol-disulfide exchange reactions. Such studies are crucial for understanding oxidative stress and cellular signaling pathways .

Case Study: Protective Effects :

Research indicates that nitroalkene fatty acids, including derivatives of this compound, exhibit protective and anti-inflammatory effects through reversible Michael addition to thiol-containing proteins. This mechanism highlights the compound's potential in therapeutic applications targeting inflammation and oxidative damage .

Medical Applications

Drug Development Precursor :

Ongoing research is exploring the potential of this compound as a precursor in drug development. Its unique reactivity profile may facilitate the synthesis of novel pharmaceuticals aimed at treating various diseases, particularly those involving oxidative stress and inflammation .

Industrial Applications

Material Production :

In industrial settings, this compound is employed in the production of polymers and other materials through thiol-ene and thiol-epoxy reactions. These reactions are essential for creating high-performance materials used in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism by which 2-Nitroethane-1-thiol exerts its effects is primarily through its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The nitro group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique combination of nitro and thiol groups allows for a wide range of chemical reactions and applications, making it a valuable tool in scientific research and industrial processes.

Biological Activity

2-Nitroethane-1-thiol, a compound characterized by the presence of both nitro and thiol functional groups, has garnered attention in various fields of biological research. Its unique structure allows it to participate in redox reactions and interact with biological systems, making it a valuable subject for studying its biological activities.

This compound (CAS Number: 53770-80-2) is classified as a thiol compound, which plays a significant role in redox biology. The thiol group (-SH) is known for its reactivity, particularly in forming disulfide bonds and participating in electron transfer processes. The nitro group (-NO2) can influence the compound's electrophilicity and overall reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized a series of Michael-type addition products based on this compound, revealing their effectiveness against multidrug-resistant pathogens, including bacteria and fungi. The synthesized compounds demonstrated varying degrees of antibacterial and antifungal activities, suggesting that modifications to the thiol structure can enhance efficacy against specific microbial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Derivative IIa | Mycobacterium tuberculosis | 8 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. It was found to induce cell death in certain cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity makes it a potential candidate for further development in cancer therapeutics. For instance, studies on human cancer cell lines such as HeLa and MCF-7 showed that the compound could inhibit cell proliferation effectively .

The mechanism by which this compound exerts its biological effects is primarily through its ability to form reactive species that can modify cellular proteins and nucleic acids. This reactivity is attributed to the electrophilic nature of the nitro group, which can facilitate interactions with nucleophilic sites within biomolecules, leading to alterations in their function. Additionally, the thiol group can participate in redox reactions, influencing cellular oxidative stress levels.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 32 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cells (MCF-7) treated with varying concentrations of this compound. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Nitroethane-1-thiol with high purity in laboratory settings?

- Methodological Answer : Synthesis typically involves nitroalkane-thiol coupling reactions under controlled conditions. For example, nitroethane can be reacted with thiolating agents (e.g., thiourea or P₂S₅) in anhydrous solvents like ethanol or THF, followed by acid quenching. Purification via fractional distillation or column chromatography is critical to isolate the product .

- Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

- Monitor reaction progress via TLC or GC-MS to avoid side products like disulfides .

Q. What safety protocols are essential for handling this compound in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile nitro/thiol groups .

- Emergency Measures : Install eyewash stations and emergency showers; decontaminate spills with activated carbon or neutralizers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- GC-MS : Ideal for purity assessment and detecting volatile impurities .

- FT-IR : Confirms functional groups (S-H stretch: ~2550 cm⁻¹; NO₂: ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Resolves structural isomers; deuterated solvents (e.g., CDCl₃) enhance signal clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform kinetic experiments at specific pH (e.g., 3–10) and temperatures (25–60°C), using UV-Vis spectroscopy to track degradation rates .

- Data Validation : Cross-reference results with computational models (e.g., DFT calculations for bond dissociation energies) .

- Example Conflict : Discrepancies in thermal stability may arise from trace metal impurities; use chelating agents (e.g., EDTA) to standardize conditions .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis/Hydrolysis Setup : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 5–9), then analyze degradation products via LC-HRMS .

- Microbial Degradation : Use soil/water microcosms with GC-MS to identify metabolites like ethanesulfonic acid or nitrous oxide .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Combined Spectroscopy/Computational Analysis : Use Raman spectroscopy to monitor real-time reaction intermediates, paired with molecular dynamics simulations to predict transition states .

- Case Study : Investigate its role as a ligand in transition-metal catalysis (e.g., Pd or Cu complexes) using X-ray crystallography and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.